LOXL3 Inhibitory Potency Differentiates Target Compound from Higher- and Lower-Potency 5-Aminomethylene Meldrum's Acid Analogs
In a standardized recombinant human LOXL3 enzymatic assay using diaminopentane as substrate with a 30-minute preincubation, N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide (BDBM50463620) exhibited an IC₅₀ of 2,100 nM [1]. This places it at an intermediate potency within the 5-aminomethylene Meldrum's acid series: it is 22.6-fold less potent than the most active analog in the set (BDBM50058655, IC₅₀ = 93 nM) yet 2.4-fold more potent than BDBM50463617 (IC₅₀ = 5,000 nM), a structurally related congener [1]. The butanamide side chain thus confers a distinct potency rank, precluding direct substitution with either higher- or lower-potency analogs without re-optimization of the assay window.
| Evidence Dimension | LOXL3 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM |
| Comparator Or Baseline | BDBM50058655 IC₅₀ = 93 nM; BDBM50463617 IC₅₀ = 5,000 nM (same assay conditions) |
| Quantified Difference | 22.6-fold less potent than BDBM50058655; 2.4-fold more potent than BDBM50463617 |
| Conditions | Recombinant human LOXL3 expressed in CHO cells; diaminopentane substrate; 30 min preincubation |
Why This Matters
Procurement of the exact butanamide derivative ensures a defined LOXL3 inhibitory window, avoiding the potency extremes of close analogs that could compromise dose-response resolution.
- [1] BindingDB. Assay entry 50002842: Inhibition of recombinant human LOXL3 expressed in CHO cells using diaminopentane as substrate. IC₅₀ values for BDBM50463620 (2,100 nM), BDBM50058655 (93 nM), and BDBM50463617 (5,000 nM). View Source
